2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate synthesis and properties.
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate synthesis and properties.
A High-Stability Reagent for Diazo Transfer and Azidation[1][2]
Executive Summary
The synthesis of organic azides and diazo compounds has historically been plagued by the "safety-efficiency paradox." Traditional reagents like tosyl azide (
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) represents a paradigm shift in this domain. Developed primarily by Kitamura and colleagues, ADMP is a crystalline, non-hygroscopic, and impact-insensitive salt. It facilitates diazo transfer to both primary amines and 1,3-dicarbonyls under mild, metal-free conditions.[1] This guide provides a comprehensive technical breakdown of ADMP, from its synthesis to its mechanistic applications in drug discovery workflows.
Chemical Profile & Physical Properties[4][5]
ADMP is defined by its imidazolinium core, which acts as an electron-deficient leaving group during diazo transfer, and the hexafluorophosphate counter-ion, which confers crystallinity and thermal stability.
| Property | Specification |
| IUPAC Name | 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate |
| CAS Number | 1266134-54-6 |
| Formula | |
| Molecular Weight | 285.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~198–200 °C (Dec.) |
| Solubility | Soluble in MeCN, DMSO, DMF; Insoluble in |
| Stability | Stable at room temp; Non-hygroscopic; Impact insensitive |
The Safety Advantage: ADMP vs. Traditional Reagents
The following comparison highlights why ADMP is preferred for scale-up in pharmaceutical environments.
| Feature | ADMP | Tosyl Azide ( | Triflyl Azide ( |
| Physical State | Crystalline Solid | Liquid | Liquid (often prepared in soln) |
| Explosive Risk | Low (High Dec. Temp >200°C) | Moderate (Distillation hazard) | High (Violent decomposition) |
| Shelf Life | Months at -10°C | Variable | Poor (Prepare fresh) |
| Byproduct | Water-soluble guanidine | Sulfonamide (often difficult to remove) | Triflic amide |
Synthesis of ADMP
Rationale: The synthesis utilizes 2-chloro-1,3-dimethylimidazolidin-1-ium chloride (DMC) as the electrophilic scaffold. DMC is reacted with sodium azide, followed by anion exchange. The use of
Reagents
-
2-Chloro-1,3-dimethylimidazolidin-1-ium chloride (DMC)
-
Sodium Azide (
) -
Potassium Hexafluorophosphate (
) or Ammonium Hexafluorophosphate ( ) -
Solvent: Acetonitrile (MeCN)
Step-by-Step Protocol
-
Preparation: In a round-bottom flask under
atmosphere, dissolve DMC (1.0 equiv) in dry acetonitrile. -
Azidation: Add sodium azide (
, 1.1 equiv) slowly at 0°C. The reaction is exothermic; maintain temperature control. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The chloride salt of the azide intermediate forms in situ.[2]
-
Anion Exchange: Add
(1.05 equiv) dissolved in a minimum amount of water or MeCN. Stir for 1 hour. -
Workup: Filter off the inorganic salts (
). Concentrate the filtrate. -
Crystallization: Precipitate the product by adding diethyl ether or ethyl acetate to the concentrated acetonitrile solution.
-
Isolation: Filter the white crystals, wash with ether, and dry under vacuum.
Yield Expectation: >85%
Validation:
Mechanistic Pathways & Visualization
The utility of ADMP stems from its ability to act as a "diazo donor."[3][4][5] The mechanism varies slightly depending on the nucleophile (Amine vs. Enolate), but the core principle is the attack on the terminal nitrogen of the azide.
Diagram 1: Synthesis and Diazo Transfer Mechanism
The following diagram illustrates the synthesis of ADMP and its reaction with a 1,3-dicarbonyl compound.
Caption: Synthesis of ADMP from DMC and its subsequent application in diazo transfer to active methylene compounds.
Application Protocols
Protocol A: Diazo Transfer to 1,3-Dicarbonyls
This reaction converts
-
Substrate: 1.0 mmol 1,3-dicarbonyl compound.
-
Reagent: 1.1 mmol ADMP.
-
Base: 1.2 mmol DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or
. -
Solvent: THF or Acetonitrile (3–5 mL).
Procedure:
-
Dissolve the dicarbonyl substrate in THF at 0°C.
-
Add the base dropwise to generate the enolate.
-
Add ADMP (solid) in one portion.
-
Stir at 0°C for 15 minutes, then warm to room temperature.
-
Monitoring: Check TLC for disappearance of starting material.
-
Workup: Dilute with
, wash with saturated (to remove the guanidine byproduct and excess base). Dry organic layer over and concentrate. -
Purification: Silica gel chromatography (often not required if conversion is quantitative).
Protocol B: Synthesis of Azides from Primary Amines
ADMP converts primary amines (
-
Substrate: 1.0 mmol Primary Amine.
-
Reagent: 1.2 mmol ADMP.
-
Base: 2.0 mmol DMAP (4-Dimethylaminopyridine).
Procedure:
-
Combine amine and DMAP in acetonitrile.
-
Add ADMP at room temperature.[3]
-
Heat to 50°C if the amine is sterically hindered or electron-deficient (e.g., anilines).
-
Stir for 2–12 hours.
-
Workup: Standard aqueous extraction. The byproduct (1,3-dimethylimidazolin-2-one derivative) is water-soluble, simplifying purification.[7]
Safety & Handling Guidelines
While ADMP is classified as "safer," it is still an energetic azide transfer reagent.
-
Thermal Limits: Do not heat above 100°C. Decomposition onset is ~200°C, but safety margins are required.
-
Shock Sensitivity: ADMP is negative in standard drop-hammer tests, but always treat azides with respect. Use a safety shield during scale-up (>10g).
-
Storage: Store in a tightly sealed container at -20°C or 4°C. Protect from light.
-
Waste Disposal: Quench unreacted ADMP with dilute acid or by allowing it to react with a sacrificial enolate before disposal. Do not concentrate reaction mixtures to dryness if unreacted azide is suspected.
References
-
Kitamura, M., et al. "Synthesis and properties of 2-azido-1,3-dimethylimidazolidin-1-ium salts: Efficient diazo-transfer reagents for 1,3-dicarbonyl compounds."[1][7] Synthesis, 2011.[1]
-
Kitamura, M., & Murakami, K. "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Organic Syntheses, 2015, 92, 171-181.[4]
-
Kitamura, M., et al. "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[1][4][5] Organic & Biomolecular Chemistry, 2014, 12, 4397-4406.[1]
-
Goddard-Borger, E. D., & Stick, R. V. "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 2007, 9(19), 3797–3800. (Cited for comparative context regarding sulfonyl azides).
Sources
- 1. ADMP - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate | 1266134-54-6 | Benchchem [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2-Azido-1,3-dimethylimidazolinium Chloride: An Efficient Diazo Transfer Reagent for 1,3-Dicarbonyl Compounds [organic-chemistry.org]
